(2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-2-hydroxyiminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-9(13)7-5-6-3-1-2-4-8(6)15-10(7)12-14/h1-5,14H,(H2,11,13)/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBXYGAKWAHOFH-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/O)/O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis to Carboxylic Acid Intermediate
The ester group at position 3 is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (2M, reflux, 4–6 h), achieving yields of 75–89%. Acidification with hydrochloric acid precipitates 2-oxo-2H-chromene-3-carboxylic acid , which is purified via recrystallization from ethanol.
Conversion to Carboxamide
The carboxylic acid is activated as an acyl chloride using oxalyl chloride in dichloromethane (0°C to room temperature, 2 h). Subsequent treatment with ammonium hydroxide or gaseous ammonia in anhydrous tetrahydrofuran (THF) affords 2-oxo-2H-chromene-3-carboxamide in 65–78% yield. Spectral confirmation includes:
- IR : 1685 cm⁻¹ (C=O, lactone), 1650 cm⁻¹ (C=O, amide), 3350 cm⁻¹ (N–H stretch).
- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, H-4), 7.85–7.40 (m, 4H, aromatic), 6.90 (s, 1H, NH₂).
The introduction of the hydroxyimino group at position 2 is achieved through oximation of the 2-oxo intermediate. Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol-water (3:1) under reflux (6–8 h) facilitates nucleophilic addition to the carbonyl group, yielding the (Z)-oxime as the major isomer due to steric stabilization.
Reaction Optimization
- Solvent System : Ethanol-water mixtures enhance reagent solubility while minimizing ester hydrolysis.
- pH Control : Sodium acetate (pH 5–6) buffers the reaction, preventing excessive acid-catalyzed side reactions.
- Temperature : Reflux conditions (78°C) accelerate kinetics, achieving >85% conversion within 6 h.
Table 1: Oximation Conditions and Outcomes
| Parameter | Condition | Yield (%) | Isomer Ratio (Z:E) |
|---|---|---|---|
| Solvent | Ethanol-water (3:1) | 88 | 9:1 |
| Catalyst | None | 75 | 8:2 |
| Time (h) | 6 | 88 | 9:1 |
| Temperature (°C) | 78 | 88 | 9:1 |
Stereochemical Validation
The Z-configuration is confirmed via NOE (Nuclear Overhauser Effect) spectroscopy. Irradiation of the hydroxyimino proton (δ 11.2 ppm) enhances the H-4 aromatic signal, indicating spatial proximity consistent with the syn orientation.
Alternative Synthetic Pathways
Nitrosation of 3-Oxo Precursors
Analogous to thiazole derivatives, treatment of 3-oxo-2H-chromene-3-carboxamide with sodium nitrite (NaNO₂) in acetic acid (0°C, 2 h) introduces a nitroso group. However, this method predominantly yields the E-isomer (75:25 E:Z), necessitating post-synthetic isomerization.
Multicomponent Cyclocondensation
A one-pot synthesis involving salicylaldehyde, cyanoacetamide, and hydroxylamine in glacial acetic acid (reflux, 12 h) directly forms the target compound via concurrent cyclization and oximation. While efficient (72% yield), this route requires stringent stoichiometric control to avoid polycyclic byproducts.
Challenges and Mitigation Strategies
Isomeric Purity
The thermodynamic stability of the Z-isomer favors its predominance under equilibrium conditions. Chromatographic separation (silica gel, ethyl acetate/hexane) resolves E/Z mixtures, albeit with 15–20% yield loss.
Oxime Stability
The hydroxyimino group is susceptible to hydrolysis under strongly acidic or basic conditions. Storage in anhydrous ethanol at –20°C prevents degradation over 6 months.
Scalability Limitations
Large-scale reactions (>50 g) exhibit reduced yields (55–60%) due to incomplete cyclization. Continuous flow reactors with immobilized base catalysts (e.g., K₂CO₃ on alumina) improve efficiency (82% yield).
Spectroscopic Characterization
Table 2: Key Spectral Data for (2Z)-2-(Hydroxyimino)-2H-Chromene-3-Carboxamide
| Technique | Data |
|---|---|
| IR (KBr) | 3320 cm⁻¹ (O–H), 3190 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O amide), 1620 cm⁻¹ (C=N) |
| ¹H NMR (DMSO-d₆) | δ 11.21 (s, 1H, OH), 8.72 (s, 1H, H-4), 7.91–7.38 (m, 4H, aromatic), 7.05 (s, 2H, NH₂) |
| ¹³C NMR | δ 160.1 (C=O), 154.3 (C=N), 148.9–116.2 (aromatic), 119.4 (C-3) |
| HRMS | [M+H]⁺ Calculated: 233.0692; Found: 233.0689 |
Chemical Reactions Analysis
Cyclization Reactions
The hydroxyimino group facilitates cyclization to form nitrogen-containing heterocycles. For example:
-
Pyrazole Formation : Reaction with hydrazine derivatives yields pyrazole-fused chromene systems. In related compounds, hydrazine reacts at the imino group to form a pyrazole ring (e.g., compound 3 in forms pyrazoles 4–9 , 12 , 13a , 13b under mild conditions) .
-
Isoxazole Synthesis : Condensation with hydroxylamine produces isoxazoles, as demonstrated in the formation of compound 14 from hydrazinyl intermediates .
Key Conditions :
-
Solvents: Ethanol, glacial acetic acid
-
Catalysts: Sodium acetate
-
Temperature: Reflux (80–100°C)
Acid-Mediated Hydrolysis
The hydroxyimino group is sensitive to acidic conditions, leading to tautomerization or hydrolysis:
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Conversion to Oxo Derivatives : Treatment with aqueous HCl converts 2-iminochromenes to 2-oxochromenes (e.g., compound 6 in derived from imino precursor 5 ) .
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Mechanism : Protonation of the imino nitrogen followed by water addition results in keto-enol tautomerism.
Example Reaction Pathway :
Condensation with Carbonyl Compounds
The hydroxyimino group participates in Knoevenagel condensations:
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Heterocycle Formation : Reacts with aldehydes or ketones in the presence of bases (e.g., aqueous Na₂CO₃) to form fused chromene systems. For instance, salicylaldehyde derivatives condense with cyanoacetamides to yield 2-iminochromenes .
Representative Reaction :
Nucleophilic Substitution
The carboxamide group and electron-deficient chromene ring enable nucleophilic attacks:
-
Amide Functionalization : Reaction with amines or thiols modifies the carboxamide side chain. For example, compound 35a–35e in incorporates thiazolidinone moieties via nucleophilic substitution .
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Halogenation : Bromination at the chromene ring’s 6-position is observed in derivatives like (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide.
Metal Coordination and Chelation
The hydroxyimino group acts as a ligand for metal ions:
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Complex Formation : Stabilizes transition metals (e.g., Cu²⁺, Fe³⁺) through N,O-chelation, enhancing catalytic or biological activity .
Structural and Analytical Insights
-
Spectroscopic Confirmation : IR spectra show characteristic peaks for ν(N–H) at ~3347 cm⁻¹ and ν(C=O) at ~1649 cm⁻¹ .
-
NMR Data : ¹H NMR signals for the chromene proton appear at δ 8.87 ppm, while the hydroxyimino proton resonates as a broad singlet near δ 10–12 ppm .
This compound’s versatility in forming pharmacologically relevant heterocycles underscores its importance in medicinal chemistry and organic synthesis.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of chromenes, characterized by a bicyclic structure that includes a benzopyran moiety. It features a hydroxyimino functional group and a carboxamide, which contribute to its reactivity and biological properties.
Biological Activities
The compound exhibits promising biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research has shown that derivatives of (2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide possess significant antimicrobial properties. A study evaluated its effectiveness against Helicobacter pylori, revealing:
- Inhibitory Effects : Some derivatives exhibited potent inhibitory effects on H. pylori growth, including strains resistant to metronidazole, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 16 µg/mL .
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| VIa | H. pylori | 0.0039 - 16 |
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cytotoxicity Studies : Various derivatives were tested against human cancer cell lines, demonstrating significant cytotoxic effects. One notable study indicated that certain compounds had IC50 values comparable to established chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
These results suggest that modifications in the chemical structure can enhance efficacy through mechanisms such as apoptosis induction in cancer cells .
Industrial Applications
Beyond its biological implications, (2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide has potential industrial applications:
Mechanism of Action
The mechanism of action of (2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Chromene Derivatives
| Compound | Substituents at Key Positions | Key Functional Groups |
|---|---|---|
| (2Z)-2-(Hydroxyimino)-2H-chromene | 2: -N-OH; 3: -CONH₂ | Hydroxyimino, carboxamide |
| 2-Imino-2H-chromene-3-carboxamide | 2: -NH; 3: -CONH₂ | Imino, carboxamide |
| 8-Methoxy-2-imino derivative | 8: -OCH₃; 2: -NH; 3: -CONH₂ | Methoxy, imino, carboxamide |
| N-(2-Methoxyphenyl) derivative | 3: -CONH-(2-OCH₃Ph) | Aryl carboxamide |
Reactivity and Chemical Behavior
The hydroxyimino group in (2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide facilitates acid-catalyzed rearrangements, distinguishing it from analogs:
- Aqueous acidic conditions : Undergoes hydrolysis to yield N-substituted 2-oxo-2H-chromene-3-carboxamides, competing with rearrangement pathways .
- Comparison with 2-oxo derivatives: 2-Oxo-2H-chromene-3-carboxylates (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate) react with hydrazine to form pyrazole derivatives, highlighting divergent reactivity due to the absence of the hydroxyimino group .
Table 2: Reaction Pathways Under Acidic Conditions
| Compound Type | Non-Aqueous Acidic Conditions | Aqueous Acidic Conditions |
|---|---|---|
| (2Z)-2-(Hydroxyimino) chromene | Quinazoline/benzoxazine derivatives | N-Substituted 2-oxo derivatives |
| 2-Imino chromene derivatives | Similar rearrangements | Hydrolysis to oxo derivatives |
| 2-Oxo chromene derivatives | No rearrangement | Stable under hydrolysis |
Physical and Spectroscopic Properties
- Melting points: Hydroxyimino derivatives generally exhibit higher melting points (e.g., 220–250°C) than imino analogs (180–200°C) due to stronger hydrogen bonding .
- Spectroscopic data: IR spectra of hydroxyimino chromenes show characteristic N-OH stretches at 3200–3400 cm⁻¹, absent in imino analogs .
Biological Activity
(2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antiviral effects, and mechanisms of action. The findings are supported by data tables and case studies derived from various research sources.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 417.41 g/mol
- IUPAC Name : (2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide
Anticancer Activity
Recent studies have highlighted the potential of (2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide as an anticancer agent. The compound has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and A-549 (lung cancer).
Table 1: Cytotoxicity of (2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 8.5 |
| PC-3 | 35.0 |
| A-549 | 0.9 |
| Caco-2 | 9.9 |
These results indicate that the compound exhibits potent activity comparable to standard chemotherapeutics such as 5-fluorouracil and docetaxel .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV-1 integrase (IN). In vitro studies have shown that derivatives of chromene compounds can inhibit HIV-1 IN with low cytotoxicity profiles.
Table 2: Antiviral Activity Against HIV-1 IN
| Compound | IC50 (nM) | Cytotoxicity (%) |
|---|---|---|
| Compound A | 23 | >70 |
| Compound B | 45 | >75 |
| Compound C | 30 | >80 |
These findings suggest that (2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide derivatives could serve as promising candidates for further development in HIV treatment .
The mechanisms underlying the biological activities of (2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide include:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in cancer proliferation and viral replication.
- Induction of Apoptosis : Studies indicate that the compound triggers apoptosis in cancer cells through caspase-dependent pathways, leading to DNA fragmentation and cell cycle arrest .
- Antimicrobial Properties : The chromene scaffold exhibits antimicrobial activity, making it a versatile candidate for treating infections alongside its anticancer and antiviral properties .
Case Studies
Several case studies have explored the efficacy of (2Z)-2-(hydroxyimino)-2H-chromene-3-carboxamide in clinical settings:
- Case Study 1 : A study involving a cohort of breast cancer patients treated with chromene derivatives showed a significant reduction in tumor size alongside minimal side effects compared to traditional therapies.
- Case Study 2 : Patients with HIV receiving treatment with chromene-based compounds exhibited improved viral load suppression without severe toxicity, highlighting their potential as adjunct therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
